

# 6-Hydroxy-4-(trifluoromethyl)nicotinic acid properties

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## Compound of Interest

Compound Name:	6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Cat. No.:	B1597957

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An In-depth Technical Guide to **6-Hydroxy-4-(trifluoromethyl)nicotinic Acid**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and key applications, grounding the discussion in established chemical principles and field-proven insights.

## Core Molecular Identity and Physicochemical Properties

**6-Hydroxy-4-(trifluoromethyl)nicotinic acid**, registered under CAS Number 849020-87-7, is a substituted pyridine derivative.<sup>[1]</sup> The molecule incorporates three key functional groups that dictate its chemical behavior and utility: a pyridine ring, a carboxylic acid, and a trifluoromethyl (CF<sub>3</sub>) group. The electron-withdrawing nature of the CF<sub>3</sub> group and the nitrogen atom in the pyridine ring significantly influences the acidity of the carboxylic acid and the overall electronic profile of the molecule.

The pyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[\[2\]](#) This tautomerism is a critical consideration in its reactivity and biological interactions.

#### Diagram 1: Chemical Structure of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**

A 2D representation of the core molecular structure.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	849020-87-7	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	207.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	302-305°C (decomposes)	<a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>

## Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** are not widely published, a logical and efficient pathway can be conceptualized based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing, suitably functionalized precursor.

One plausible retrosynthetic approach begins with a readily available 6-hydroxynicotinic acid derivative.[\[5\]](#) The key challenge is the regioselective introduction of the trifluoromethyl group at the C4 position. Modern trifluoromethylation reactions, often employing copper catalysis with reagents like methyl chlorodifluoroacetate (MCDFA), provide a potential route.[\[5\]](#)

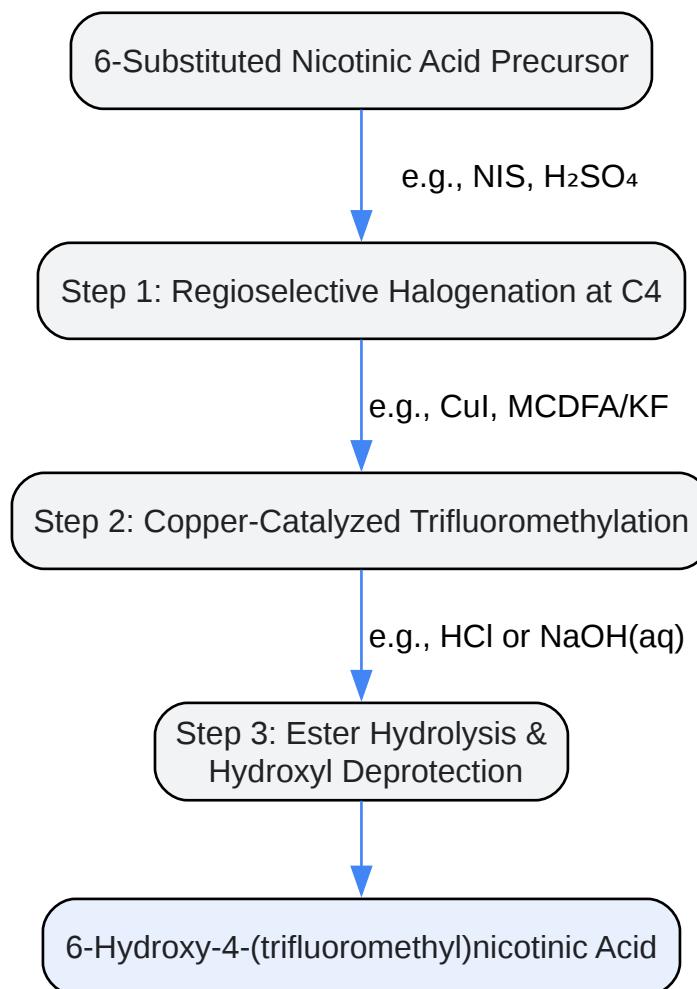
A Conceptual Experimental Protocol:

- Halogenation (Pre-functionalization): The synthesis would likely commence with the regioselective iodination or bromination of a 6-alkoxy or 6-chloronicotinic acid ester at the 4-

position. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

- **Trifluoromethylation:** The resulting 4-halo-6-substituted-nicotinate would then undergo a copper-mediated trifluoromethylation. This step is critical and requires careful optimization of the catalyst, ligand, solvent, and trifluoromethyl source to ensure high conversion and yield. [5]
- **Hydrolysis/Deprotection:** The final step involves the hydrolysis of the ester group to the carboxylic acid and, if necessary, the deprotection of the 6-hydroxy group (e.g., cleavage of a chloro or alkoxy group) under acidic or basic conditions to yield the final product.

Diagram 2: Conceptual Synthesis Workflow



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A generalized workflow for the synthesis of the target compound.

This multi-step process requires rigorous purification and characterization at each stage, leveraging techniques such as column chromatography, crystallization, and spectroscopic analysis.

## Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**, a suite of analytical techniques is indispensable. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A broad singlet, which may exchange with  $\text{D}_2\text{O}$ , would correspond to the carboxylic acid proton, and another for the hydroxyl proton.
  - $^{13}\text{C}$  NMR: Signals would correspond to the seven carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid, the  $\text{CF}_3$  carbon (split into a quartet by fluorine coupling), and the carbons of the pyridine ring.
  - $^{19}\text{F}$  NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the  $\text{CF}_3$  group, providing a clear and sensitive handle for detection and quantification.[6]
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch ( $3200\text{-}2500\text{ cm}^{-1}$ ) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and strong C-F stretching bands ( $1350\text{-}1100\text{ cm}^{-1}$ ).[7][8][9]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the molecular weight of the compound ( $\text{m/z } 207.11$ ), likely as the  $[\text{M}-\text{H}]^-$  ion at  $\text{m/z } 206$  or the  $[\text{M}+\text{H}]^+$  ion at  $\text{m/z } 208$ .[7][10]

# Applications in Drug Discovery and Medicinal Chemistry

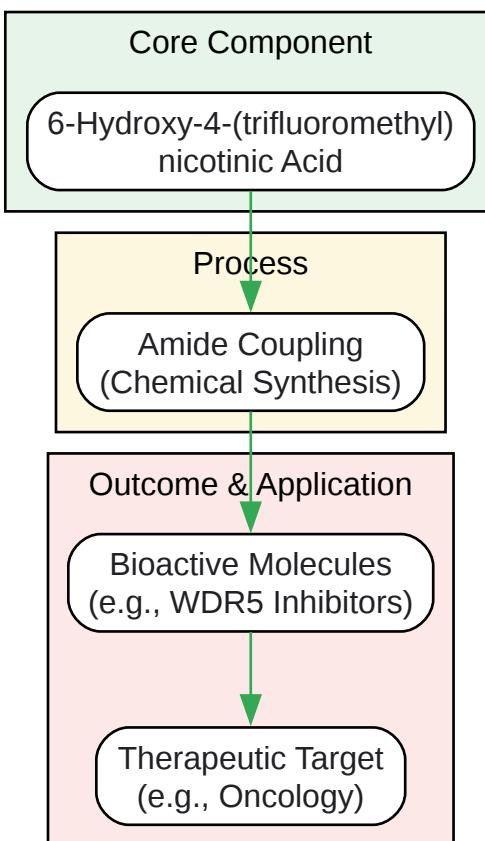
The unique combination of a trifluoromethyl group and a nicotinic acid scaffold makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents.

Key Application: WDR5 Inhibitors **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is utilized in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction.<sup>[3]</sup> WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are frequently dysregulated in various cancers, including leukemia. By disrupting the interaction between WDR5 and its binding partners, these inhibitors represent a promising therapeutic strategy for oncology.

The Role of the Trifluoromethyl Group The  $\text{CF}_3$  group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to enhance key properties:<sup>[4][11]</sup>

- Metabolic Stability: The strength of the C-F bond makes the  $\text{CF}_3$  group resistant to oxidative metabolism, often increasing the half-life of a drug.<sup>[4][12]</sup>
- Lipophilicity: The  $\text{CF}_3$  group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.<sup>[4][12]</sup>
- Binding Affinity: The strong dipole moment of the  $\text{CF}_3$  group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

Diagram 3: Role as a Pharmaceutical Building Block



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Illustrating the compound's journey from a chemical intermediate to a component of therapeutically relevant molecules.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

Hazard Identification: Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[\[3\]](#)[\[13\]](#)

- H315: Causes skin irritation.[\[13\]](#)
- H319: Causes serious eye irritation.[\[13\]](#)
- H335: May cause respiratory irritation.[\[13\]](#)

### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][14]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

### Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed to prevent moisture absorption.[13][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

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